molecular formula C23H19F3N2O3 B2984481 N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1206998-84-6

N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2984481
CAS No.: 1206998-84-6
M. Wt: 428.411
InChI Key: TYZKAMGKUADEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzyloxy group (a benzene ring attached to an oxygen atom, which is attached to a CH2 group), and a trifluoromethyl group (a carbon atom attached to three fluorine atoms) attached to a phenyl group (a benzene ring) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group is known for its high electronegativity, which could significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could make the compound susceptible to reactions involving nucleophilic substitution .

Scientific Research Applications

  • Crystallization Behavior in Polymers : A study by (Shen et al., 2016) explored the effect of thermal history and shear flow on the crystallization behavior of poly(l-lactic acid) (PLLA) with soluble-type nucleators like OXA. This research provides insights into how similar oxalamide compounds might influence polymer crystallization processes.

  • Water Oxidation Catalysis : Research by (Garrido‐Barros et al., 2015) focused on a new family of Cu(II) complexes with tetra-anionic tetradentate amidate ligands, which includes N1,N1'-(1,2-phenylene)bis(N2-methyloxalamide). The study highlights the potential use of these complexes in catalytic water oxidation.

  • Electrochemical Properties : A study on N-Oxyl compounds, including imidoxyls which are related to oxalamides, by (Nutting et al., 2018) discusses their use as catalysts in electrochemical oxidation reactions. This may indicate potential applications in electrochemistry for similar oxalamide compounds.

  • Synthesis of Polymers : Research by (Yokozawa et al., 2002) describes the synthesis of well-defined aramides and block copolymers, which might provide a framework for understanding how oxalamide derivatives can be utilized in polymer synthesis.

  • Metal-Organic Frameworks : A paper by (Webber et al., 2017) discusses the synthesis of metal-organic frameworks (MOFs) using oxalamide-related compounds. This suggests potential applications in the field of MOF synthesis.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled or stored, and the specific context in which it’s used .

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZKAMGKUADEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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